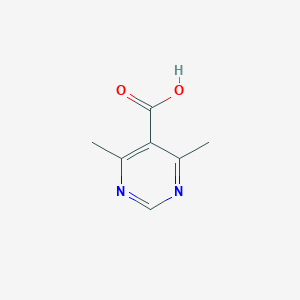

4,6-Dimethylpyrimidine-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dimethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(7(10)11)5(2)9-3-8-4/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJRXHBKPCHGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565466 | |

| Record name | 4,6-Dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157335-93-8 | |

| Record name | 4,6-Dimethyl-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157335-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylpyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid

Introduction

4,6-Dimethylpyrimidine-5-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules and specialty chemicals.[1][2][3] Its structural motif is found in numerous pharmaceutical and agrochemical compounds, making the development of efficient and scalable synthetic routes a significant area of research.[1] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, delving into the underlying reaction mechanisms, experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Strategy: The Principle of Pyrimidine Ring Formation

The most prevalent and versatile method for constructing the pyrimidine ring of this compound involves a cyclocondensation reaction. This classical approach typically utilizes a 1,3-dicarbonyl compound or a functional equivalent, which reacts with a source of the N-C-N fragment, most commonly an amidine.[4][5] Variations of this strategy offer different advantages in terms of yield, purity, and scalability.

Pathway 1: Classical Synthesis from Ethyl Diacetoacetate and Formamidine

This pathway represents a robust and well-established method for the laboratory-scale synthesis of the ethyl ester of this compound, which can then be hydrolyzed to the desired carboxylic acid. The key steps involve the formation of an enolate from ethyl diacetoacetate, followed by cyclization with formamidine acetate in the presence of a strong base.

Reaction Scheme

Caption: Classical synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl diacetoacetate

-

Cesium carbonate

-

Anhydrous acetonitrile

-

Methyl triflate (Caution: Highly toxic and carcinogenic)[6]

-

Formamidinium acetate[7]

-

Sodium ethoxide (freshly prepared from sodium metal and anhydrous ethanol)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Enolate Precursor Formation: To a stirred slurry of cesium carbonate in anhydrous acetonitrile, add ethyl diacetoacetate. Stir the resulting mixture for 30 minutes at room temperature, then cool to 0°C.[6] Causality: Cesium carbonate acts as a base to deprotonate the ethyl diacetoacetate, but the subsequent step with methyl triflate suggests the formation of a more complex intermediate rather than a simple enolate for cyclization.

-

Methylation: Carefully add methyl triflate dropwise to the cooled mixture over 10 minutes. Stir the reaction under an argon atmosphere, initially on a melting ice bath for 1 hour, and then at ambient temperature overnight.[6] Expertise Insight: The use of methyl triflate is a critical step to introduce a methyl group, likely at the 2-position of the diacetoacetate, to form a suitable precursor for the subsequent cyclization. Extreme caution must be exercised when handling methyl triflate due to its high toxicity.[6]

-

Cyclocondensation: Concentrate the slurry and add solid formamidinium acetate followed by a freshly prepared solution of sodium ethoxide in anhydrous ethanol. Reflux the mixture for 4 hours under an argon blanket.[6] Mechanism: The sodium ethoxide acts as a strong base to facilitate the cyclocondensation reaction between the methylated diacetoacetate derivative and formamidine acetate, leading to the formation of the pyrimidine ring.

-

Work-up and Purification: After cooling, filter the reaction mixture and evaporate the filtrate. Partition the residue between dichloromethane and saturated sodium bicarbonate solution. Extract the aqueous phase multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent.[6]

-

Final Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to obtain ethyl 4,6-dimethylpyrimidine-5-carboxylate.[6]

-

Hydrolysis: The resulting ethyl ester can be hydrolyzed to this compound using standard saponification procedures, typically by refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification.

Data Summary

| Parameter | Value | Reference |

| Yield of Ethyl Ester | 48% (after distillation) | [6] |

| Boiling Point of Ethyl Ester | 105-110°C / 20 Torr | [6] |

| ¹H NMR (CD₃CN, 400MHz) | δ 8.902 (s, 1H), 4.409 (q, 7.1Hz, 2H), 2.482 (s, 6H), 1.364 (t, 7.1Hz, 3H) | [6] |

Pathway 2: Multicomponent Reactions

Modern synthetic strategies often employ multicomponent reactions (MCRs) to enhance efficiency and atom economy.[8][9] While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be adapted. For instance, a one-pot reaction involving an aldehyde, a β-ketoester, and an amidine source could potentially yield the desired pyrimidine core.

Conceptual Reaction Scheme

Sources

- 1. This compound CAS 157335-93-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 2. This compound | CAS: 157335-93-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. calpaclab.com [calpaclab.com]

- 4. mdpi.com [mdpi.com]

- 5. bu.edu.eg [bu.edu.eg]

- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,6-Dimethylpyrimidine-5-carboxylic acid (CAS No. 157335-93-8), a key intermediate in the pharmaceutical and agrochemical industries. This document delves into the molecular structure, spectral characteristics, and fundamental physicochemical parameters of this compound. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, offering valuable insights for researchers and professionals engaged in drug discovery and development. The guide is structured to deliver not just data, but also the scientific rationale behind the presented information, ensuring a thorough understanding of this important chemical entity.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core substituted with two methyl groups and a carboxylic acid functional group. Its strategic importance lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals. Notably, it serves as a crucial intermediate in the preparation of certain macrocyclic broad-spectrum antibiotics.[1] The growing interest in pyrimidine-based compounds for various applications underscores the need for a detailed understanding of the physicochemical properties of key intermediates like this compound.[2]

This guide aims to provide an in-depth analysis of these properties, supported by available data and established scientific principles. It is designed to be a practical resource for scientists in both academic and industrial research settings.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below, providing a snapshot of its key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 157335-93-8 | [4] |

| Molecular Formula | C₇H₈N₂O₂ | [5] |

| Molecular Weight | 152.15 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Canonical SMILES | CC1=C(C(=O)O)C(=NC=N1)C | [3] |

| InChI Key | SBJRXHBKPCHGQY-UHFFFAOYSA-N | [5] |

Structural Diagram

The molecular structure of this compound is pivotal to its chemical behavior. The pyrimidine ring, an aromatic heterocycle, provides a stable scaffold, while the carboxylic acid group is the primary site of reactivity and influences properties like acidity and solubility. The two methyl groups contribute to the molecule's lipophilicity.

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for predicting the behavior of a compound in various experimental and physiological conditions.

| Property | Value | Remarks | Source |

| Melting Point | Not Experimentally Determined | Predicted values may vary. Experimental verification is recommended. | - |

| Boiling Point | 319.7 ± 37.0 °C | Predicted value. | [6] |

| pKa | 0.78 ± 0.32 | Predicted value. The acidity is influenced by the electron-withdrawing pyrimidine ring. | [6] |

| LogP (XLogP3) | 0.5 | Indicates a relatively low lipophilicity and suggests some water solubility. | [3] |

| Solubility | Not Quantitatively Determined | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents. Qualitative data from synthesis protocols suggest solubility in acetone and methanol.[1] | - |

| Appearance | White to off-white solid | [6] | |

| Storage | Sealed in a dry place at room temperature | [6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CD₃OD):

-

¹³C NMR:

-

-

Carboxylic Carbon (C=O): ~165-185 ppm

-

Pyrimidine Ring Carbons: ~110-160 ppm

-

Methyl Carbons (CH₃): ~20-30 ppm

-

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI):

-

m/z: 153.1 (M + 1)[1]

-

Infrared (IR) Spectroscopy

-

Specific experimental IR data is not available. However, the characteristic absorption bands for the functional groups present in the molecule are expected as follows:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹

-

C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1400-1600 cm⁻¹ region

-

C-H stretches (methyl groups): Around 2850-3000 cm⁻¹

-

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic route.[1]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine Ethyl 4,6-dimethylpyrimidine-5-carboxylate (10.9 g, 0.0605 mol) with an aqueous solution of sodium hydroxide (4.0 g, 0.10 mol in 70 mL of water).

-

Hydrolysis: Stir the reaction mixture at room temperature overnight to facilitate the hydrolysis of the ester.

-

Acidification: Upon completion of the reaction (monitored by a suitable technique like TLC), carefully acidify the reaction solution with concentrated hydrochloric acid until the pH is acidic.

-

Isolation of Crude Product: Concentrate the acidified solution to dryness using a rotary evaporator.

-

Purification:

-

To the dried residue, add acetone (100 mL) to dissolve the product, leaving the insoluble sodium chloride behind.

-

Filter the mixture to remove the sodium chloride and wash the solid with methanol (100 mL).

-

Combine the filtrates and concentrate to dryness.

-

Wash the resulting residue with acetonitrile (ACN) to yield the final solid product of this compound.

-

Determination of Physicochemical Properties: A Self-Validating Approach

The following are standard, self-validating protocols for the experimental determination of key physicochemical properties.

Workflow for Property Determination:

Caption: Experimental workflow for physicochemical property determination.

Methodology for Melting Point Determination (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Methodology for Solubility Determination (Gravimetric Method):

-

Saturated Solution Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Transfer the supernatant to a pre-weighed container, evaporate the solvent, and weigh the remaining solid residue.

-

Calculation: Calculate the solubility in g/100 mL or other appropriate units. Repeat for each solvent and at different temperatures if required.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Applications and Significance

The primary significance of this compound lies in its utility as a chemical intermediate.

-

Pharmaceutical Synthesis: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is particularly valuable in the development of novel antibiotics.

-

Agrochemicals: The pyrimidine core is present in many herbicides and pesticides, and this compound can serve as a precursor in their synthesis.[2]

-

Research and Development: It is used in medicinal chemistry research to create libraries of pyrimidine-based compounds for screening against various biological targets.

The demand for this compound is driven by ongoing research and development in the pharmaceutical and agricultural sectors, with a growing emphasis on novel drug discovery and sustainable agricultural solutions.[2]

Conclusion

This compound is a compound of significant interest due to its role as a versatile intermediate. This guide has synthesized the available data on its physicochemical properties, spectroscopic characteristics, synthesis, and safety. While several key properties have been outlined, it is important to note the absence of experimentally verified data for its melting point and quantitative solubility. The provided protocols offer a framework for researchers to determine these parameters and further enrich the understanding of this compound. As research in pyrimidine-based chemistry continues to evolve, a comprehensive characterization of such foundational molecules will remain crucial for the advancement of science and technology.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- CP Lab Safety. (n.d.). 4, 6-Dimethylpyrimidine-5-carboxylic acid, min 97%, 1 gram.

- LookChem. (n.d.). This compound manufacturers and suppliers in india.

- PubChem. (n.d.). Pyrimidine-5-carboxylic acid. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). Pyrimidine-5-carboxylic acid.

- IJERA. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine.

- ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz).

- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.

- NIH. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.

- Digital Journal. (2023). This compound CAS 157335-93-8 Market Size, Share, Growth.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

- 1. This compound | 157335-93-8 [chemicalbook.com]

- 2. This compound CAS 157335-93-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 3. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | CAS: 157335-93-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

An In-depth Technical Guide to 4,6-Dimethylpyrimidine-5-carboxylic Acid: A Foundational Scaffold for Diverse Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylpyrimidine-5-carboxylic acid is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of a wide array of pharmacologically active compounds. While the molecule itself is not typically an active pharmaceutical ingredient, its pyrimidine core serves as a versatile scaffold in drug discovery. This guide delves into the significance of this compound as a foundational building block and explores the diverse mechanisms of action exhibited by its derivatives. From oncology to neuroscience and infectious diseases, the structural modifications of this pyrimidine nucleus have yielded compounds with significant therapeutic potential. This document provides an in-depth analysis of these mechanisms, supported by experimental evidence and protocols, to empower researchers in the ongoing quest for novel therapeutics.

The Chemical Identity and Synthetic Utility of this compound

This compound (CAS 157335-93-8) is a heterocyclic compound with the molecular formula C7H8N2O2.[1][2][3] Its structure, featuring a pyrimidine ring substituted with two methyl groups and a carboxylic acid moiety, makes it a valuable precursor in organic synthesis.

Key Chemical Properties:

| Property | Value |

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 157335-93-8 |

| Appearance | Solid |

The primary utility of this compound lies in its role as a pharmaceutical intermediate, particularly in the preparation of macrocyclic broad-spectrum antibiotics.[4] Its market growth is propelled by its expanding applications in the pharmaceutical and agrochemical sectors, where it serves as a critical building block for synthesizing active pharmaceutical ingredients (APIs) and herbicides.[5]

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding ester, ethyl 4,6-dimethylpyrimidine-5-carboxylate.

Step-by-Step Synthesis Protocol:

-

Starting Material: Ethyl 4,6-dimethylpyrimidine-5-carboxylate.

-

Hydrolysis: The starting material is mixed with an aqueous solution of sodium hydroxide.

-

Reaction: The mixture is stirred at room temperature overnight to facilitate the hydrolysis of the ester to the carboxylic acid.

-

Acidification: The reaction mixture is acidified with concentrated hydrochloric acid.

-

Isolation: The resulting solution is concentrated to dryness.

-

Purification: The residue is washed with acetonitrile to yield the solid product, this compound.[4]

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and a plethora of biologically active molecules.[6][7] This prevalence underscores its importance as a "privileged scaffold" in drug design, capable of interacting with a wide range of biological targets. The diverse pharmacological activities of pyrimidine derivatives include anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic effects.[6] this compound, as a readily available pyrimidine-containing building block, provides a strategic starting point for the synthesis of novel therapeutic agents.

Mechanisms of Action of Key Derivatives of the Pyrimidine Scaffold

The true pharmacological significance of this compound is realized through its chemical elaboration into a variety of derivatives with distinct mechanisms of action.

Anticancer Activity: Targeting Key Signaling Pathways

Pyrimidine derivatives have emerged as potent anticancer agents, often acting as inhibitors of critical enzymes in cancer cell proliferation and survival.

-

Dual EGFR and COX-2 Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2).[8]

-

Mechanism: EGFR is a tyrosine kinase that, when overexpressed, can lead to uncontrolled cell growth. COX-2 is an enzyme involved in inflammation and has been implicated in carcinogenesis. Dual inhibition of these targets can lead to synergistic anticancer effects, including cell cycle arrest at the G1 phase and induction of apoptosis.[8]

-

-

FGFR4 Inhibition in Hepatocellular Carcinoma: Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[9]

-

Mechanism: The FGF19/FGFR4 signaling pathway is often overactivated in hepatocellular carcinoma. Selective inhibition of FGFR4 can block this aberrant signaling, leading to reduced tumor growth.

-

-

Cytotoxicity against Pancreatic Adenocarcinoma: Novel pyrimidine derivatives have demonstrated significant cytotoxicity against pancreatic cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil in some studies.[10] The precise mechanism often involves the induction of apoptosis.

Signaling Pathway of EGFR Inhibition by Pyrimidine Derivatives

Caption: Inhibition of EGFR by pyrimidine derivatives blocks downstream signaling pathways, reducing cell proliferation.

Sedative-Hypnotic Effects: Modulating Neuronal Signaling

Derivatives of pyrimidine have been investigated for their sedative and hypnotic properties, offering potential alternatives to existing insomnia medications.

-

Activation of the cAMP/PKA/CREB Signaling Pathway: Certain novel pyrimidine-fused heteroatomic compounds have been shown to induce sedative-hypnotic effects by activating the cAMP/PKA/CREB signaling pathway.[11] This pathway is crucial for regulating neuronal plasticity and function.

Experimental Workflow for Assessing Sedative-Hypnotic Activity

Caption: A typical workflow for evaluating the sedative-hypnotic properties of pyrimidine derivatives.

Antimicrobial and Anti-inflammatory Potential

The pyrimidine nucleus is a common feature in many antimicrobial and anti-inflammatory drugs.

-

Antimicrobial Activity: Various derivatives of 4-alkylpyrimidine-5-carbonitrile have demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.[6]

-

Anti-inflammatory Effects: Some pyrimidine derivatives exhibit anti-inflammatory properties, which are thought to be mediated, in part, through the inhibition of enzymes like COX-2.[8]

Experimental Protocols for Elucidating Mechanisms of Action

To rigorously investigate the mechanism of action of novel pyrimidine derivatives, a series of well-defined experimental protocols are essential.

In Vitro Kinase Inhibition Assay (for EGFR)

-

Objective: To determine the inhibitory activity of a pyrimidine derivative against EGFR kinase.

-

Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate, and the test compound.

-

Procedure:

-

The test compound is serially diluted and incubated with the EGFR kinase.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

Cell Viability Assay (e.g., MTT Assay)

-

Objective: To assess the cytotoxic effects of a pyrimidine derivative on cancer cell lines.

-

Materials: Cancer cell line (e.g., PanC-1 for pancreatic cancer), cell culture medium, MTT reagent, and the test compound.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

The MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[10]

Future Directions and Conclusion

This compound stands as a testament to the power of scaffold-based drug discovery. While its direct biological activity is limited, its synthetic accessibility and the inherent pharmacological potential of the pyrimidine core make it an invaluable starting point for the development of new medicines. Future research will likely focus on:

-

Expanding the chemical diversity of derivatives through combinatorial chemistry and novel synthetic methodologies.

-

Employing structure-based drug design to create more potent and selective inhibitors of specific biological targets.

-

Investigating novel therapeutic areas for pyrimidine derivatives, building on the broad spectrum of activities already observed.

References

- Future Market Report. (n.d.). This compound CAS 157335-93-8 Market Size, Share, Growth. [Link]

- CP Lab Safety. (n.d.). 4, 6-Dimethylpyrimidine-5-carboxylic acid, min 97%, 1 gram. [Link]

- PubChem. (n.d.). This compound. [Link]

- Zhang, Y., et al. (2025-02-15). Design, synthesis and evaluation of pyrimidine derivatives as sedative-hypnotic agents. European Journal of Medicinal Chemistry. [Link]

- Mudgal, M. P., et al. (2024-10-21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma.

- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. [Link]

- Patel, H., et al. (2020-04-23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

- Gevorgyan, A. R., et al. (2021-04-12). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.

- Abdel-Wahab, B. F., et al. (2018). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities.

- Chen, Y., et al. (2022-03-17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry. [Link]

- Chemistry Stack Exchange. (2020-06-02). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. [Link]

- El-Sayed, N. F., et al. (2025-03-18).

- Singh, P., & Kumar, A. (2017-04-03). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

- Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 157335-93-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound | 157335-93-8 [chemicalbook.com]

- 5. This compound CAS 157335-93-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 11. Design, synthesis and evaluation of pyrimidine derivatives as sedative-hypnotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Application of Novel 4,6-Dimethylpyrimidine-5-carboxylic Acid Derivatives

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its fundamental role as a core component of nucleobases—cytosine, thymine, and uracil—in DNA and RNA provides a natural starting point for designing molecules that can interact with a vast array of biological targets.[1][3] The pyrimidine framework's unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow for potent and specific interactions within enzyme active sites and receptor binding pockets.[4][5] This versatility has led to the development of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including oncology (e.g., 5-Fluorouracil), infectious diseases (e.g., Zidovudine), and cardiovascular medicine (e.g., Rosuvastatin).[5]

Within this broad class of compounds, derivatives of this compound represent a particularly compelling substrate for novel drug development. This core structure offers three key points for chemical modification: the two methyl groups at the 4- and 6-positions and, most significantly, the carboxylic acid moiety at the 5-position. The carboxylic acid group is a versatile chemical handle that can be readily converted into a diverse library of functional groups, such as amides, esters, and bioisosteric replacements, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic profile. This guide serves as a technical deep-dive into the rationale, synthesis, characterization, and potential applications of novel derivatives originating from this promising scaffold.

Section 1: The Core Scaffold: this compound

The starting point for our exploration is the this compound molecule itself (CAS: 157335-93-8).[6] Its structure is characterized by the stable pyrimidine ring, decorated with two electron-donating methyl groups that can influence the ring's electronic properties and provide steric features for molecular recognition. The carboxylic acid at the C5 position is the primary reactive center for derivatization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [6] |

| Molecular Weight | 152.15 g/mol | [6] |

| XLogP3 | 0.5 | [6] |

| Boiling Point | 319.7±37.0 °C (Predicted) | [7] |

| pKa | 0.78±0.32 (Predicted) | [7] |

The synthesis of the core scaffold can be achieved through several routes, a common one being the hydrolysis (saponification) of the corresponding ethyl ester, ethyl 4,6-dimethylpyrimidine-5-carboxylate.[7] This reaction is typically performed by stirring the ester with an aqueous solution of a strong base like sodium hydroxide at room temperature, followed by acidification to precipitate the carboxylic acid.[7]

Section 2: Rationale for Derivatization: Targeting Key Pathological Pathways

The decision to use this compound as a scaffold is driven by the proven success of related structures, particularly pyrimidine-5-carboxamides, in modulating key enzymes implicated in human diseases. The carboxylic acid is a liability in many drug candidates due to poor membrane permeability and rapid metabolism (e.g., via glucuronidation), which can lead to low oral bioavailability and toxicity.[8] Converting it into derivatives like amides or esters mitigates these issues while enabling new, targeted interactions.

Key Therapeutic Targets for Pyrimidine-5-Carboxamide Derivatives:

-

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[9] The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Pyrimidine-5-carboxamide derivatives have been successfully developed as potent inhibitors of spleen tyrosine kinase (Syk), a key mediator in the allergic inflammatory cascade, and salt-inducible kinases (SIKs), which are involved in inflammatory bowel disease.[4][10]

-

Metabolic Disease Modulation: Nicotinamide N-methyltransferase (NNMT) is an enzyme linked to obesity and type 2 diabetes. Its inhibition is a promising therapeutic strategy. A recent patent application describes a series of novel pyrimidine-5-carboxamide compounds as potent NNMT inhibitors, highlighting the scaffold's potential in treating metabolic disorders.[11]

-

Diabetes Treatment: α-Glucosidase is a target enzyme for managing type 2 diabetes, as its inhibition slows carbohydrate digestion and reduces postprandial hyperglycemia.[12] Chiral pyrimidinyl-piperazine carboxamides have been synthesized and shown to be highly potent α-glucosidase inhibitors, demonstrating another valuable application for this compound class.[12]

This body of evidence provides a strong rationale for synthesizing novel derivatives of this compound. The primary goal is to generate amide and ester libraries to explore structure-activity relationships (SAR) for these and other high-value biological targets.

Section 3: Key Synthetic Strategies for Novel Derivatives

The conversion of the carboxylic acid group is the most direct path to generating chemical diversity from the core scaffold. The two most important transformations are amide bond formation and esterification.

Amide Bond Formation: The Gateway to Bioactivity

Amide synthesis is arguably the most critical reaction in medicinal chemistry. The choice of coupling method depends on the reactivity of the amine, the steric hindrance around the carboxylic acid, and the desired scale of the reaction.

Causality Behind Experimental Choices: For simple, non-hindered primary and secondary amines, standard coupling reagents are efficient. Dicyclohexylcarbodiimide (DCC) or related carbodiimides are used to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) significantly accelerates the reaction, preventing the formation of a stable N-acylurea byproduct, especially with sterically hindered substrates.[13][14] For more challenging couplings, such as those involving electron-deficient amines or sterically bulky partners where standard methods fail, converting the carboxylic acid to an acyl fluoride in situ using a reagent like BTFFH provides a more reactive intermediate, enabling the reaction to proceed at elevated temperatures.[15]

Esterification: Modulating Solubility and Prodrug Potential

Esterification is used to mask the polar carboxylic acid, which can improve cell permeability and oral bioavailability. Esters can also be designed as prodrugs that are hydrolyzed by endogenous esterases to release the active carboxylic acid at the target site.

Causality Behind Experimental Choices: The Steglich esterification, which uses the same DCC/DMAP reagent system as amide coupling, is a mild and highly effective method for reacting carboxylic acids with a wide range of alcohols under neutral conditions.[14][16] This is particularly advantageous for substrates that are sensitive to acid or base. For large-scale or green chemistry applications, solid-phase catalysts like Dowex H+ resins offer a reusable and environmentally friendly alternative that simplifies product purification, as the catalyst can be removed by simple filtration.[17]

Bioisosteric Replacement: Advanced Drug Design

For overcoming fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) problems associated with the carboxylic acid group, replacing it entirely with a bioisostere is an advanced strategy.[8] Bioisosteres are functional groups with similar steric and electronic properties that can mimic the parent group's biological activity while offering a different physicochemical profile.[18] A common replacement for a carboxylic acid is a tetrazole ring, which maintains the acidic proton and hydrogen bonding capabilities but has different pKa and lipophilicity, often leading to improved oral bioavailability, as exemplified by the angiotensin II antagonist losartan.[18]

Section 4: Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis of key derivatives. They include steps for reaction setup, monitoring, work-up, and purification.

Protocol 1: General Procedure for Amide Synthesis via DCC/DMAP Coupling

This protocol describes the synthesis of N-benzyl-4,6-dimethylpyrimidine-5-carboxamide.

-

Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), benzylamine (1.1 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Dissolve the components in anhydrous Dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for Steglich Esterification

This protocol describes the synthesis of Benzyl 4,6-dimethylpyrimidine-5-carboxylate.

-

Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.

-

Work-up and Purification: Follow steps 4 and 5 from Protocol 1 to work up the reaction and purify the resulting ester.

Diagram: General Synthetic Workflow

The following diagram illustrates the logical flow from the core scaffold to novel, biologically active derivatives.

Caption: Workflow from core scaffold to lead compound.

Section 5: Characterization of Novel Derivatives

Unequivocal structural confirmation of newly synthesized derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structure elucidation. For an N-benzyl amide derivative, one would expect to see the characteristic pyrimidine proton singlet, two singlets for the C4 and C6 methyl groups, and new signals corresponding to the benzyl group and the amide N-H proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge (m/z) ratio for the molecular ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) would confirm amide bond formation.

Section 6: Biological Evaluation and Structure-Activity Relationships (SAR)

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. The choice of assay depends on the therapeutic target rationalized in Section 2. For instance, if targeting kinases, derivatives would be screened against a panel of relevant kinases to determine their inhibitory concentration (IC₅₀).

Table: Representative SAR Data for Pyrimidine-based Inhibitors

The following data, adapted from the literature for illustrative purposes, shows how structural modifications can impact biological activity against a hypothetical kinase target.

| Compound ID | R Group (at C5-carboxamide) | IC₅₀ (nM) | Key Insight |

| 1a | -NH-benzyl | 150 | Baseline activity with a simple aromatic substituent. |

| 1b | -NH-(4-fluoro-benzyl) | 75 | Addition of an electron-withdrawing group improves potency, possibly through new interactions in the binding pocket. |

| 1c | -NH-(3,4-dichloro-benzyl) | 25 | Further halogenation significantly enhances activity, suggesting a hydrophobic pocket is being engaged. |

| 1d | -NH-cyclohexyl | 800 | Replacement of the aromatic ring with an aliphatic ring reduces potency, indicating the importance of π-π interactions. |

Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles.

From this data, a clear SAR emerges: halogenated benzyl substituents at the amide nitrogen are beneficial for potency, while aliphatic groups are detrimental. This information guides the next round of synthesis in a lead optimization campaign.

Diagram: Hypothetical Kinase Inhibition Pathway

This diagram illustrates how a pyrimidine derivative might function as an ATP-competitive kinase inhibitor.

Caption: ATP-competitive kinase inhibition mechanism.

Conclusion and Future Directions

The this compound scaffold is a versatile and highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability, combined with the proven biological relevance of its derivatives, makes it an attractive core for medicinal chemistry campaigns. The primary derivatization of the C5-carboxylic acid into amides and esters provides a direct route to modulate the compound's physicochemical properties and explore interactions with high-value targets like kinases and metabolic enzymes.

Future work should focus on expanding the diversity of the synthesized libraries, including the exploration of a wider range of amine and alcohol coupling partners and the synthesis of advanced bioisosteric replacements. A deeper investigation into the structure-activity relationships, guided by computational modeling and empirical screening data, will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the next generation of pyrimidine-based therapeutics.

References

- BenchChem. (2025).

- ACS Publications. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Journal of Medicinal Chemistry.

- Lätti, S., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.

- ResearchGate. (2018). Examples of carboxylic acid bioisosteres having different pKa.

- J-STAGE. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Chemical and Pharmaceutical Bulletin.

- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- National Institutes of Health (NIH). (2012). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.

- ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters.

- Google Patents. (1953). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

- ResearchGate. (2021).

- Future Market Report. (2024). This compound CAS 157335-93-8 Market Size, Share, Growth.

- Organic Syntheses. Esterification of Carboxylic Acids with Alcohols and Thiols.

- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- Google Patents. (1970). US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.

- PubMed. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis.

- Google Patents. (2000).

- ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.

- National Institutes of Health (NIH). (2018). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules.

- National Institutes of Health (NIH). (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC.

- Royal Society of Chemistry. (2013). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry.

- Advanced Journal of Chemistry. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity.

- Organic Chemistry Portal. (1978).

- Royal Society of Chemistry. (2015).

- ChemicalBook. (2025). This compound | 157335-93-8.

- National Institutes of Health (NIH). (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC.

- ResearchGate. (2025). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM).

- PubChem. This compound | C7H8N2O2 | CID 14922222.

- Google Patents. (2019). CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.

- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 5. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 157335-93-8 [chemicalbook.com]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

- 10. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drughunter.com [drughunter.com]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Analysis of 4,6-Dimethylpyrimidine-5-carboxylic Acid

Introduction

4,6-Dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this molecule, offering field-proven insights and detailed experimental protocols for researchers and scientists.

The structural integrity of such building blocks is the foundation of successful drug discovery campaigns. Therefore, a comprehensive understanding of its spectroscopic signature is not merely academic but a critical component of quality control and synthetic validation. This document is structured to provide a logical workflow, from theoretical prediction to practical application, for the analysis of this compound.

Molecular Structure

The unique electronic and structural environment of each atom in this compound gives rise to its characteristic spectroscopic fingerprint. The numbering convention used throughout this guide is presented below.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 5-25 mg of this compound. [2][3]Dissolve the solid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the acidic proton, or CDCl₃, CD₃OD). [3][4]2. Filtration: To ensure magnetic field homogeneity, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [2][3]3. Instrument Setup: Place the NMR tube into a spinner turbine, adjusting its depth using a depth gauge to ensure it is correctly positioned within the NMR probe.

-

Data Acquisition: Insert the sample into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.

-

Spectral Measurement: Acquire the ¹H NMR spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. The resulting spectrum should be manually phased and baseline corrected for accurate analysis and integration. Reference the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm). [5]

¹³C NMR Analysis

Carbon-13 NMR spectroscopy provides information on the carbon backbone of the molecule. As a less sensitive nucleus than ¹H, higher sample concentrations are often required. [2]

Interpretation and Predicted Data

Due to molecular symmetry, five distinct signals are expected in the ¹³C NMR spectrum. While direct experimental data for this specific compound is not readily available in the literature, a reliable prediction can be made based on the known chemical shifts of pyrimidine and the substituent effects of methyl and carboxylic acid groups. [6][7]

-

Carboxylic Carbon (C7): The carbonyl carbon of the carboxylic acid is the most deshielded, expected in the δ 165-175 ppm range. [8][9]2. Pyrimidine Carbons (C4, C6): These two carbons are equivalent and bonded to both a nitrogen and a methyl group. They are expected to be significantly downfield, predicted around δ 160-165 ppm .

-

Pyrimidine Carbon (C2): This carbon is situated between two nitrogen atoms and is also highly deshielded, predicted to appear near δ 155-160 ppm .

-

Pyrimidine Carbon (C5): This carbon, bonded to the carboxylic acid group, is predicted to be the most upfield of the ring carbons, likely in the δ 120-125 ppm range.

-

Methyl Carbons (C4-CH₃, C6-CH₃): The two equivalent methyl group carbons are expected in the aliphatic region, around δ 20-25 ppm .

The following table summarizes the predicted ¹³C NMR chemical shifts.

| Predicted Chemical Shift (δ ppm) | Assignment |

| 168.0 | C OOH (C7) |

| 162.5 | C 4, C 6 |

| 157.0 | C 2 |

| 122.0 | C 5 |

| 22.5 | C4-C H₃, C6-C H₃ |

Experimental Protocol: ¹³C NMR

The protocol for ¹³C NMR is analogous to that for ¹H NMR, with the primary difference being the need for a more concentrated sample and a longer acquisition time.

-

Sample Preparation: Prepare a concentrated solution by dissolving 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent. [3]2. Filtration and Setup: Follow the same filtration and instrument setup procedures as for ¹H NMR.

-

Data Acquisition: ¹³C experiments require significantly more scans than ¹H experiments due to the low natural abundance of the ¹³C isotope. A typical acquisition may involve several hundred to a few thousand scans, taking from 30 minutes to several hours. Proton decoupling is used to simplify the spectrum and enhance signal-to-noise.

-

Data Processing: Process the data as described for ¹H NMR, referencing the spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.5 ppm). [5]

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Interpretation and Data

The molecular formula of this compound is C₇H₈N₂O₂, corresponding to a monoisotopic mass of 152.06 Da. [10]

Ionization Method

For a polar, thermally labile molecule like this, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. [11][12]ESI typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, which is advantageous for confirming molecular weight. [13]Experimental data shows an observed ion at m/z 153.1 , which corresponds to the protonated molecule, [M+H]⁺. [1]

Fragmentation Analysis

While soft ionization minimizes fragmentation, collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can be used to purposefully fragment the molecular ion and gain further structural information. For the [M+H]⁺ ion of this compound, a logical and common fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (CO₂) or formic acid (HCOOH).

-

Loss of CO₂: The protonated molecule (m/z 153.1) could lose a molecule of carbon dioxide (44.0 Da), resulting in a fragment ion at m/z 109.1 . This corresponds to the protonated 4,6-dimethylpyrimidine fragment.

Figure 3: Proposed primary fragmentation pathway for the [M+H]⁺ ion.

The following table summarizes the key ions expected in the mass spectrum.

| m/z | Ion | Description |

| 153.1 | [M+H]⁺ | Protonated Molecular Ion |

| 109.1 | [M+H - CO₂]⁺ | Fragment after loss of carbon dioxide |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in an ESI-compatible solvent. A mixture of methanol or acetonitrile with water is common. [11]To promote protonation in positive ion mode, a small amount (0.1%) of formic acid is typically added to the solvent. [11]2. Infusion: The sample solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio to generate the mass spectrum.

-

MS/MS Analysis (Optional): For fragmentation studies, the ion of interest (e.g., m/z 153.1) is selected, subjected to collision with an inert gas (like argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed.

Conclusion

The spectroscopic analysis of this compound by NMR and MS provides a clear and definitive confirmation of its chemical structure. The ¹H NMR spectrum is simple and diagnostic, showing the characteristic downfield pyrimidine proton and the six-proton singlet for the equivalent methyl groups. While experimental ¹³C NMR data is sparse, reliable predictions based on substituent effects align with the proposed structure. Mass spectrometry, particularly with a soft ionization technique like ESI, unambiguously confirms the molecular weight via the [M+H]⁺ ion at m/z 153.1. Together, these techniques form a robust analytical workflow, empowering researchers in drug development to proceed with confidence in the quality and identity of this critical synthetic intermediate.

References

- Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 659-687.

- Vekey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621.

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

- Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(22), 5437-5450.

- Queen Mary University of London. (n.d.). NMR Sample Preparation.

- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.

- Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy.

- University of California, Davis. (n.d.). NMR Sample Prepara-on.

- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14922222, this compound.

- Wikipedia. (n.d.). Electrospray ionization.

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound(157335-93-8) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Tabelle der chemische Verschiebungen von Verunreinigungen in der NMR [sigmaaldrich.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum [chemicalbook.com]

The Dimethylpyrimidine Scaffold: A Privileged Motif for Novel Therapeutic Target Discovery

A Senior Application Scientist's Guide to Unlocking the Potential of Dimethylpyrimidine Compounds in Drug Development

Introduction: The Versatility of the Pyrimidine Core

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a cornerstone in medicinal chemistry, providing the structural backbone for numerous therapeutic agents.[1][2] Its inherent ability to interact with a wide range of biological targets has made it a "privileged scaffold" in the design of novel drugs.[3][4] Among the vast chemical space of pyrimidine derivatives, dimethylpyrimidine compounds have emerged as a particularly promising class, demonstrating a diverse array of biological activities. These compounds, characterized by the presence of two methyl groups on the pyrimidine ring, serve as versatile building blocks in the synthesis of complex heterocyclic systems, which are foundational to many active pharmaceutical ingredients (APIs).[5] This guide provides an in-depth exploration of the potential therapeutic targets of dimethylpyrimidine compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the key signaling pathways modulated by these compounds, detail the experimental methodologies for target identification and validation, and present a forward-looking perspective on this exciting area of drug discovery.

Key Therapeutic Areas and Molecular Targets

Dimethylpyrimidine derivatives have shown significant promise across several therapeutic areas, most notably in oncology and anti-inflammatory applications.[4][6] Their efficacy stems from their ability to modulate the activity of key proteins involved in disease pathogenesis.

Oncology: A Primary Focus for Dimethylpyrimidine Derivatives

The anticancer potential of pyrimidine derivatives, including dimethylpyrimidines, is well-documented.[1][2][7] These compounds exert their effects through various mechanisms, primarily by targeting protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1][3]

Protein Kinase Inhibition: A Dominant Mechanism of Action

Kinase deregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][8] Dimethylpyrimidine derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases.

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer cell adhesion, survival, proliferation, and migration.[9] A series of 2,4-diaminopyrimidine derivatives have been developed as FAK inhibitors, with some compounds demonstrating potent anticancer activity against lung and breast cancer cell lines.[9]

-

Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are key regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[10] Pyrimidine-based compounds, including those with 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds, have shown potent inhibition of AURKA, AURKB, and PLK.[10]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently mutated and overexpressed in various cancers, leading to uncontrolled cell proliferation.[6] Pyrimidine derivatives have been developed as EGFR inhibitors, targeting both wild-type and mutant forms of the receptor.[3][11]

-

Other Oncogenic Kinases: The versatility of the dimethylpyrimidine scaffold has enabled the development of inhibitors for a wide range of other kinases implicated in cancer, including:

-

c-KIT, VEGFR, and PDGFR: Receptor tyrosine kinases involved in tumor growth and angiogenesis.[3]

-

Akt (Protein Kinase B): A key node in cell survival and proliferation pathways.[3]

-

Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle.[12]

-

SRC Family Kinases (SFKs): Involved in cell adhesion, growth, and differentiation.[13]

-

Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, targeted in B-cell malignancies.[13]

-

p38 Mitogen-Activated Protein Kinase (MAPK): Implicated in cancer cell proliferation and survival.[14]

-

Calcium/calmodulin-dependent protein kinase IV (CAMKIV): Associated with cancer and neurodegenerative diseases.[15]

-

Signaling Pathway Modulation by Dimethylpyrimidine-Based Kinase Inhibitors

The inhibition of these kinases by dimethylpyrimidine compounds disrupts critical cancer-promoting signaling pathways.

DOT script for a diagram illustrating the inhibition of the FAK signaling pathway:

Caption: Inhibition of the FAK signaling pathway by a dimethylpyrimidine derivative.

Other Anticancer Mechanisms

Beyond kinase inhibition, dimethylpyrimidine derivatives have been explored for other anticancer activities:

-

Interference with DNA/RNA Synthesis: As analogs of natural pyrimidines, some derivatives can disrupt the synthesis of nucleic acids, leading to cell cycle arrest and apoptosis.[2]

-

Targeting Ubiquitin-Specific Peptidase 7 (USP7): USP7 is involved in the regulation of tumor suppressors and oncogenes. Pyrrole[2,3-d]pyrimidin-4-one derivatives have been identified as potent USP7 inhibitors.[12]

-

Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): ENPP1 is implicated in cancer cell metabolism and signaling. Pyrido[2,3-d]pyrimidin-7-one derivatives have shown significant ENPP1 inhibitory activity.[12]

Anti-inflammatory and Other Therapeutic Applications

The therapeutic potential of dimethylpyrimidine compounds extends beyond oncology.

-

Cyclooxygenase (COX) Inhibition: Certain dimethylpyridine derivatives have demonstrated inhibitory activity against COX-1 and COX-2, enzymes that are central to the inflammatory process.[6][16]

-

Chemokine Receptor Modulation: A class of pyrimidine-based compounds has been identified to alter the signaling of CXCR2, a chemokine receptor involved in inflammation.[17]

-

Antimicrobial and Antiviral Activity: The pyrimidine scaffold is present in many compounds with antibacterial, antifungal, and antiviral properties.[4][18][19]

Experimental Workflows for Target Identification and Validation

The identification and validation of therapeutic targets for dimethylpyrimidine compounds involve a multi-step process that combines computational and experimental approaches.

Target Identification

-

High-Throughput Screening (HTS): A large library of dimethylpyrimidine compounds is screened against a panel of potential targets (e.g., kinases, enzymes) using biochemical or cell-based assays.

-

Phenotypic Screening: Compounds are tested for their ability to induce a desired phenotype in a cellular model of a disease (e.g., inhibition of cancer cell proliferation). The molecular target responsible for the observed phenotype is then identified through subsequent target deconvolution studies.

-

Computational Approaches:

-

Molecular Docking: In silico studies are used to predict the binding affinity and mode of interaction between dimethylpyrimidine derivatives and the active sites of potential protein targets.[14]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structures of the compounds with their biological activities, aiding in the design of more potent derivatives.[20]

-

Target Validation

Once a potential target is identified, it must be validated to confirm its role in the compound's mechanism of action.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Example: FAK)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a dimethylpyrimidine compound against a specific kinase.

-

Objective: To determine the IC50 value of a test compound against FAK.

-

Materials:

-

Recombinant human FAK enzyme

-

FAK substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test dimethylpyrimidine compound

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the FAK enzyme, substrate, and assay buffer to the wells of a 384-well plate.

-

Add the diluted test compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cell-Based Proliferation Assay (Example: MTT Assay)

This protocol describes a common method to assess the antiproliferative activity of a compound on cancer cells.

-

Objective: To determine the IC50 value of a test compound against a cancer cell line.

-

Materials:

-

Cancer cell line (e.g., A549 lung cancer cells)

-

Cell culture medium and supplements

-

Test dimethylpyrimidine compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

DOT script for a diagram illustrating the experimental workflow for target validation:

Caption: A streamlined workflow for the validation of a therapeutic target.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of selected dimethylpyrimidine derivatives against various therapeutic targets.

| Compound Class | Target | IC50 Value | Cell Line | Reference |

| Diaminopyrimidine Derivative (A12) | FAK | - | A549 (lung cancer) | [9] |

| 94 nM | MDA-MB-231 (breast cancer) | [9] | ||

| 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Derivative (4e) | α-amylase | 0.055 µM | - | [14] |